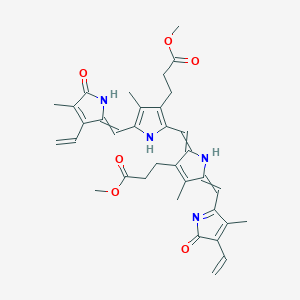
ビリルビンジメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate is a complex organic compound characterized by its unique structure comprising multiple pyrrole rings
科学的研究の応用
Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
Target of Action
Biliverdin Dimethyl Ester (BVE) is a biological endogenous pigment . It has been found to interact with zinc ions, forming a stable coordination complex with a 1:1 stoichiometry . This interaction greatly enhances the fluorescence of the BVE-Zn 2+ complex .
Mode of Action
The interaction between BVE and zinc ions results in a significant increase in the fluorescence quantum yield of the BVE-Zn 2+ complex . This is due to the structural and energetic stability of BVE in the complex . The fluorescence property change after BVE binding to metal ions may provide a guidance for the study of phytochromes or other fluorescence proteins in which BVE acts as chromophores .
Biochemical Pathways
The excited-state dynamics of BVE in solvents have been studied using femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy . In aprotic solvents, a 2 ps non-radiative decay accounts for 95% of the excited-state population loss . In protic solvents, the dynamics are more complex due to hydrogen bond interactions between solute and solvent .
Pharmacokinetics
Its excited-state dynamics in different solvents have been investigated . These studies can provide insights into the ADME properties of BVE, particularly its distribution and metabolism, as the solvents can mimic different physiological environments.
Result of Action
The interaction of BVE with zinc ions results in a significant increase in the fluorescence quantum yield of the BVE-Zn 2+ complex . This property makes BVE a potential chromophore in far-red fluorescent proteins being developed for bio-imaging .
Action Environment
The action of BVE is influenced by the environment. For instance, the fluorescence of BVE-Zn 2+ complex is greatly enhanced in the presence of zinc ions . Moreover, the excited-state dynamics of BVE vary depending on the solvent, indicating that the environment can influence the action, efficacy, and stability of BVE .
生化学分析
Biochemical Properties
Biliverdin Dimethyl Ester is known to interact with various enzymes and proteins. It is produced when heme undergoes reductive ring cleavage at the α-methene bridge catalyzed by heme oxygenase . It is subsequently reduced by biliverdin reductase to bilirubin IXα, which is a potent endogenous antioxidant . Biliverdin Dimethyl Ester, through interaction with biliverdin reductase, also initiates signaling pathways leading to anti-inflammatory responses and suppression of cellular pro-inflammatory events .
Cellular Effects
Biliverdin Dimethyl Ester has been found to have significant effects on various types of cells and cellular processes. It serves as a chromophore in far-red fluorescent proteins being developed for bio-imaging . The strength for fluorescence of Biliverdin Dimethyl Ester-Zn 2+ complex is greatly enhanced and fluorescence quantum yield can increase to 5% .
Molecular Mechanism
The molecular mechanism of Biliverdin Dimethyl Ester involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In aprotic solvents, a 2 ps non-radiative decay accounts for 95% of the excited-state population loss . In addition, a minor 30 ps emissive decay pathway is likely associated with an incomplete isomerization process around the C15=C16 double bond that results in a flip of the D-ring .
Temporal Effects in Laboratory Settings
The effects of Biliverdin Dimethyl Ester over time in laboratory settings have been studied using ultrafast spectroscopy. The results show that Biliverdin Dimethyl Ester can form a stable coordination complex with zinc with 1:1 stoichiometry in solution . The stability, degradation, and long-term effects on cellular function of Biliverdin Dimethyl Ester have been observed in in vitro or in vivo studies .
Metabolic Pathways
Biliverdin Dimethyl Ester is involved in the metabolic pathway of heme degradation. Heme is broken down by heme oxygenase to produce biliverdin, which is then reduced to bilirubin by biliverdin reductase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BILIVERDIN DIMETHYL ESTER involves multiple steps, typically starting with the formation of the pyrrole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
類似化合物との比較
Similar Compounds
- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]butanoate
- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]pentanoate
Uniqueness
The uniqueness of BILIVERDIN DIMETHYL ESTER lies in its specific structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
10035-62-8 |
|---|---|
分子式 |
C35H38N4O6 |
分子量 |
610.7 g/mol |
IUPAC名 |
methyl 3-[(2Z,5Z)-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |
InChI |
InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15-,29-16-,30-17- |
InChIキー |
JOYVAVFUXFUFHN-FKRHKEIZSA-N |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |
異性体SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)OC |
正規SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |
ピクトグラム |
Irritant |
同義語 |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid Dimethyl Ester; Biliverdin IXα Dimethyl Ester; Biliverdin Dimethyl Ester; Biliverdine IX α Dimethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















